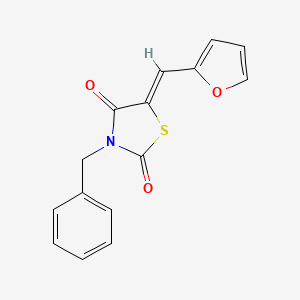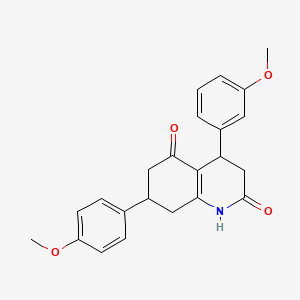
N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide
Descripción general
Descripción
N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as A-836,339, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the field of pain management, anxiety, and depression.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, leading to a reduction in pain, anxiety, and depression. Additionally, N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been shown to have anti-inflammatory properties, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been shown to have various biochemical and physiological effects. It increases the levels of endocannabinoids such as anandamide and 2-AG, leading to a reduction in pain, anxiety, and depression. It also has anti-inflammatory properties, which further contributes to its therapeutic potential. Additionally, N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been shown to have a low toxicity profile and does not produce any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide is its specificity towards FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have a low toxicity profile and does not produce any significant adverse effects. However, one of the limitations of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide. One direction is to investigate its potential therapeutic applications in the field of pain management, anxiety, and depression. Another direction is to study its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide and to improve its solubility in water for better use in lab experiments.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications in the field of pain management, anxiety, and depression. It acts as an inhibitor of FAAH, an enzyme that breaks down endocannabinoids, which are natural compounds that play a crucial role in pain modulation, mood regulation, and immune function. By inhibiting FAAH, N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide increases the levels of endocannabinoids in the body, leading to a reduction in pain, anxiety, and depression.
Propiedades
IUPAC Name |
N'-(4-butylphenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-6-13-7-9-14(10-8-13)18-16(20)15(19)17-11-5-12-21-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAYOISPYFXFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)


![3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile](/img/structure/B4693391.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4693399.png)
![3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4693404.png)

![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4693415.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4693445.png)
![N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4693456.png)